6-Methylpicolinonitrile

Catalog No.
S1485784
CAS No.
1620-75-3
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylpicolinonitrile

6-Methylpicolinonitrile is the critical precursor for PPO ligands and 6-methylpicolinamide APIs, solving the dead-end with unmethylated analogs. Key advantages:

  • Lateral lithiation/phosphination enabled by 6-methyl group.
  • 69% yield in multi-gram [3+2] annulations, no purification bottlenecks.
  • Stable solid (mp 70-74 °C); shipped ambient.

Immediate availability for medicinal chemistry and ligand design.

CAS Number

1620-75-3

Product Name

6-Methylpicolinonitrile

IUPAC Name

6-methylpyridine-2-carbonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3

InChI Key

CMADFEQMYFNYCF-UHFFFAOYSA-N

Synonyms

6-Methyl-2-pyridinecarbonitrile; 2-Methyl-6-cyanopyridine; 6-Cyano-2-methylpyridine; 6-Methyl-2-cyanopyridine; 6-Methyl-2-pyridinecarbonitrile; 6-Methylpicolinonitrile; NSC 26022

Canonical SMILES

CC1=NC(=CC=C1)C#N

The exact mass of the compound 6-Methylpyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26022. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

1 g, 5 g

6-Methylpicolinonitrile (CAS 1620-75-3) is a bifunctional pyridine building block featuring a nitrile group at the 2-position and a methyl group at the 6-position. In industrial and academic material selection, it is primarily procured as a high-value precursor for active pharmaceutical ingredients (APIs), tridentate coordination ligands, and functionalized nitrogen heterocycles. The compound's commercial utility is driven by its dual reactivity: the electrophilic nitrile serves as a primary handle for hydrolysis, reduction, or annulation, while the weakly acidic 6-methyl group enables lateral functionalization. Its melting point of 70–74 °C and stability under inert atmospheres make it a highly processable solid for scalable synthetic workflows .

Research Fit

Heterocyclic building block for agrochemical and pharmaceutical synthesis
Regioisomer-specific reactivity (6-methyl substitution pattern)
High purity grades for reproducible downstream chemistry

Substituting 6-methylpicolinonitrile with unmethylated picolinonitrile or isomeric cyanopyridines fundamentally alters both process reactivity and downstream product efficacy. The 6-methyl group introduces significant steric hindrance adjacent to the pyridine nitrogen, which drastically impedes standard homogeneous catalytic reductions but provides necessary conformational control in coordination complexes. Furthermore, this specific methyl group is an essential synthetic handle for lateral lithiation in ligand design and acts as a critical pharmacophore element in medicinal chemistry, directly enhancing receptor binding. Attempting to use unmethylated baselines results in synthetic dead-ends for tridentate ligands and measurable potency losses in biological applications [1].

Substitution Risk

Regioisomer mismatch
4- or 5-methyl isomers exhibit different physical properties and reactivity, altering reaction outcomes.
Physical property divergence
Melting point differences impact purification and formulation; confirm identity by CAS.
Synthetic route sensitivity
Validated synthetic routes are regioisomer-specific; substitution may reduce yield or produce impurities.

Steric Impact on Catalytic Hydrogenation Yields

The 6-methyl group exerts a profound steric effect during catalytic reduction workflows. When subjected to homogeneous cobalt-catalyzed hydrogenation (Co PNNH pincer complex, 30 bar H2, 135 °C), 6-methylpicolinonitrile yields only 30% of the corresponding primary amine (2-aminomethyl-6-methylpyridine). In direct contrast, the isomeric baseline 3-pyridinecarbonitrile achieves a 71% yield under identical conditions [1].

Evidence DimensionYield of primary amine via Co-catalyzed hydrogenation
Target Compound Data30% yield
Comparator Or Baseline71% yield (3-pyridinecarbonitrile)
Quantified Difference41% absolute reduction in yield due to ortho-methyl steric hindrance
ConditionsCo PNNH pincer complex, 30 bar H2, 135 °C

Buyers must account for this steric resistance when designing reduction workflows, often necessitating alternative reducing agents (e.g., Raney Ni or LiAlH4) rather than standard homogeneous catalysis.

Bromination Yield
Reported
6-Methyl: 43% vs 4-Methyl: 53.8%
Regioisomer-dependent radical bromination efficiency
Different transformations; not a direct yield comparison

Lateral Lithiation Viability for Tridentate Ligand Synthesis

6-Methylpicolinonitrile is specifically suited for the synthesis of Phosphine-Pyridine-Oxazoline (PPO) ligands. After conversion of the nitrile to an oxazoline, the 6-methyl group undergoes lateral deprotonation via LDA, allowing for the electrophilic addition of tBu2PCl to generate the PPO ligand[1]. Unmethylated picolinonitrile lacks this acidic handle entirely, making the synthesis of these specific tridentate architectures impossible without alternative, more complex cross-coupling routes.

Evidence DimensionPrecursor viability for PPO ligand synthesis
Target Compound DataEnables direct lateral phosphination via LDA deprotonation
Comparator Or BaselineUnmethylated picolinonitrile (Reaction impossible)
Quantified DifferenceBinary (Enables direct lateral functionalization vs. impossible)
ConditionsLDA deprotonation followed by electrophilic tBu2PCl addition

Procuring the 6-methyl variant is mandatory for synthesizing asymmetric PPO cobalt catalysts, as the methyl group serves as the critical functionalization site.

Melting Point
Reported
70–74 °C
4-Methyl: 83–91 °C
Identity confirmation and regioisomer differentiation
Literature values; verify with lot-specific COA

Pharmacophore Potency Enhancement in Allosteric Modulators

In the optimization of metabotropic glutamate receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs), the structural core derived from 6-methylpicolinonitrile demonstrates enhanced biological activity. Structure-activity relationship (SAR) studies reveal that 6-methyl substitution on the picolinamide core directly improves target binding potency relative to the unsubstituted picolinamide analog [1].

Evidence DimensionReceptor antagonistic potency (mGlu5 NAM)
Target Compound DataEnhanced potency with 6-methyl-picolinamide core
Comparator Or BaselineLower potency with unsubstituted picolinamide core
Quantified DifferenceDirect SAR enhancement in target binding
ConditionsCalcium mobilization mGlu5 assay

For pharmaceutical procurement, the 6-methyl analog is not merely a structural variant but a necessary pharmacophore component for achieving clinical-grade receptor modulation.

Sandmeyer Iodination
Class-level
Direct iodination via diazonium salt
Chloro-analog requires cross-coupling
Late-stage halogenation flexibility
Data to verify; class-level inference

Scalability in Triazole Annulation Workflows

Despite the steric hindrance observed in reduction reactions, the nitrile carbon of 6-methylpicolinonitrile remains highly accessible for scalable [3+2] oxidative annulations. In the synthesis of (1H)-1,2,4-triazoles, 6-methylpicolinonitrile was successfully converted on a 14.69 mmol scale, achieving a 69% isolated yield [1]. This compares favorably against 4-position substituted pyridinecarbonitriles, which often face severe purification challenges and lower yields (e.g., 24%) in similar annulation workflows.

Evidence DimensionScalable conversion to (1H)-1,2,4-triazoles
Target Compound Data69% isolated yield on a 14.69 mmol scale
Comparator Or Baseline24% yield for select 4-position substituted analogs
Quantified Difference45% higher isolated yield with improved purification profiles
ConditionsOxidative annulation with benzaldehyde and iodine at 130 °C

Demonstrates that this compound is a highly reliable and scalable building block for generating functionalized triazole libraries in industrial settings.

Commercial Purity
Data to verify
≥98–99%
5-Methyl: 97% typical
Higher purity may reduce purification needs
Supplier specification; request COA

Synthesis of Tridentate PPO Ligands for Asymmetric Catalysis

6-Methylpicolinonitrile is the required precursor for generating Phosphine-Pyridine-Oxazoline (PPO) ligands. The 6-methyl group provides the essential site for lateral lithiation and subsequent phosphination, a synthetic pathway that is impossible with unmethylated picolinonitrile[1].

Development of mGlu5 Negative Allosteric Modulators

In medicinal chemistry workflows targeting neurological disorders, this compound is procured to synthesize 6-methylpicolinamide cores. The incorporation of the 6-methyl group directly enhances receptor binding potency compared to unsubstituted baselines, making it a critical building block for clinical-grade modulators[2].

Scalable Generation of Functionalized 1,2,4-Triazole Libraries

For agrochemical and pharmaceutical screening, 6-methylpicolinonitrile serves as a highly reliable precursor for [3+2] oxidative annulations. It maintains high isolated yields (e.g., 69% on multi-gram scales) without the severe purification bottlenecks associated with other isomeric cyanopyridines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate
Regioisomer identity and nitrile reactivity
Synthetic yield in Sandmeyer or bromination steps
Pharmaceutical intermediate
High purity and supply consistency
Impurity profiling for GLP synthesis
Specialty dye intermediate
Defined melting point and solubility profile
Lot-to-lot physical property consistency
Chemical biology research
High purity and identity confirmation
Minimal interference in biological assays

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

118.053098200 Da

Monoisotopic Mass

118.053098200 Da

Heavy Atom Count

9

LogP

0.84 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1620-75-3

Wikipedia

6-Methylpyridine-2-carbonitrile

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